REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C1COCC1.[Cl-].[Zn+2].[Cl-]>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
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Name
|
tetrakis-triphenylphosphine palladium
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This solution was stirred for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The solution was stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was then quenched with saturate ammonium chloride solution (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The ether extracts were washed with brine (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 8.4 g of crude residue
|
Type
|
CUSTOM
|
Details
|
The material was chromatographed (silica gel, 10% ether/hexanes)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |